![molecular formula C15H8ClNO4 B13522952 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-89-9](/img/structure/B13522952.png)
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is an organic compound that features a phthalimide core with a 4-chlorobenzoyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzoyl group.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used.
Major Products Formed
Substitution Reactions: Products would include derivatives with the nucleophile replacing the 4-chlorobenzoyl group.
Hydrolysis: The major products would be 4-chlorobenzoic acid and phthalimide.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The core structure of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is similar to phthalimide, which is widely used in organic synthesis.
4-Chlorobenzoic Acid Derivatives: Compounds with the 4-chlorobenzoyl group share similarities in terms of reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phthalimide core and the 4-chlorobenzoyl ester group.
Eigenschaften
CAS-Nummer |
63591-89-9 |
|---|---|
Molekularformel |
C15H8ClNO4 |
Molekulargewicht |
301.68 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
InChI-Schlüssel |
ZIBXHQBHUBKJGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





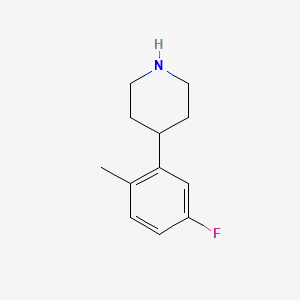
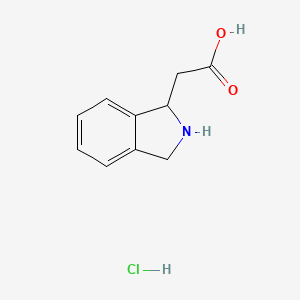
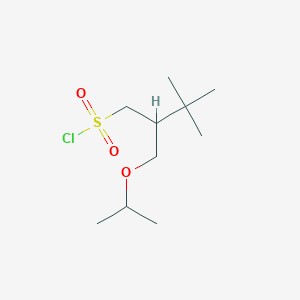
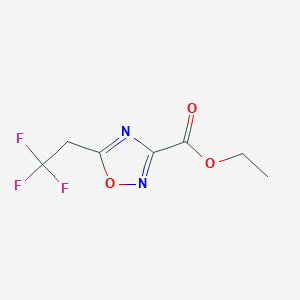
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
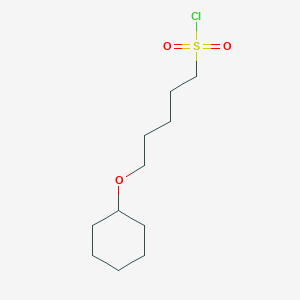
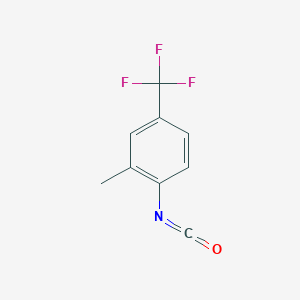
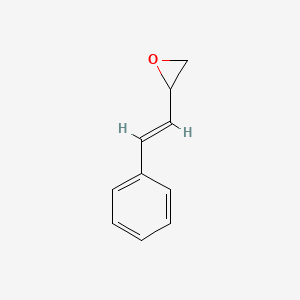
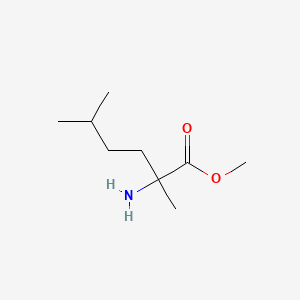
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
